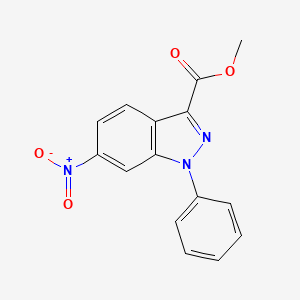
Methyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a nitro group at the 6th position, a phenyl group at the 1st position, and a carboxylate ester at the 3rd position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate typically involves the reaction of 3-iodo-6-nitroindazole with methanol and carbon monoxide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst and a controlled environment to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous acid or base.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction of the nitro group: Produces 6-amino-1-phenyl-1H-indazole-3-carboxylate.
Hydrolysis of the ester group: Produces 6-nitro-1-phenyl-1H-indazole-3-carboxylic acid.
Scientific Research Applications
Methyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phenyl and carboxylate groups can also participate in binding interactions with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-nitro-1H-indazole
- (3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone
Uniqueness
Methyl 6-nitro-1-phenyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 6th position and the carboxylate ester at the 3rd position makes it different from other indazole derivatives, potentially offering unique reactivity and biological activity.
Properties
CAS No. |
61360-51-8 |
|---|---|
Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
methyl 6-nitro-1-phenylindazole-3-carboxylate |
InChI |
InChI=1S/C15H11N3O4/c1-22-15(19)14-12-8-7-11(18(20)21)9-13(12)17(16-14)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
PYVNMASCHQIRII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















